3,4-ジデヒドロレチノイン酸

概要

説明

3,4-Didehydroretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including cell differentiation and proliferation. It is structurally similar to retinoic acid but contains a double bond between the third and fourth carbon atoms in the cyclohexene ring, which gives it unique properties.

科学的研究の応用

3,4-Didehydroretinoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell differentiation and proliferation, particularly in keratinocytes.

Medicine: Investigated for its potential therapeutic effects in skin diseases and certain types of cancer.

Industry: Utilized in the production of cosmetics and pharmaceuticals due to its retinoid activity.

作用機序

Target of Action

3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .

Mode of Action

3,4-Didehydroretinoic acid interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .

Biochemical Pathways

The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .

Pharmacokinetics

It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The action of 3,4-Didehydroretinoic acid results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .

Action Environment

The action of 3,4-Didehydroretinoic acid can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .

生化学分析

Cellular Effects

3,4-Didehydroretinoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to represent a morphogen in chick-embryo limb buds

Molecular Mechanism

It is known to be formed metabolically from retinol

Dosage Effects in Animal Models

In a study, α-Retinol and 3,4-didehydroretinol were found to support growth in rats when fed at equimolar amounts

Metabolic Pathways

3,4-Didehydroretinoic acid is involved in the metabolic pathways of retinol

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Didehydroretinoic acid can be synthesized from retinol through a series of oxidation and isomerization reactions. The process typically involves the use of strong oxidizing agents and specific reaction conditions to ensure the formation of the desired double bond. One common method involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally isomerization to 3,4-didehydroretinoic acid .

Industrial Production Methods: In an industrial setting, the production of 3,4-didehydroretinoic acid may involve large-scale oxidation processes using controlled environments to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound .

化学反応の分析

Types of Reactions: 3,4-Didehydroretinoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: The double bonds in the compound can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Esters, amides, and other derivatives.

類似化合物との比較

Retinoic Acid: The parent compound, known for its role in vision, immune function, and cellular differentiation.

9-cis-Retinoic Acid: Another derivative with distinct binding affinities and biological activities.

3,4-Didehydroretinol: The alcohol form of 3,4-didehydroretinoic acid, involved in similar biological processes.

Uniqueness: 3,4-Didehydroretinoic acid is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs makes it a valuable compound in both research and therapeutic applications .

生物活性

3,4-Didehydroretinoic acid (3,4-dihydro-RA) is a derivative of retinoic acid, a vital metabolite of vitamin A that plays a crucial role in various biological processes, including cellular differentiation, proliferation, and apoptosis. This article explores the biological activity of 3,4-didehydroretinoic acid, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

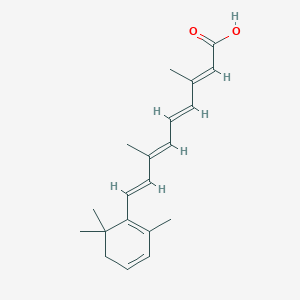

Chemical Structure and Properties

3,4-Didehydroretinoic acid is characterized by its unique chemical structure, which includes a conjugated double bond system that enhances its biological efficacy. Its molecular formula is and it is functionally related to all-trans-retinoic acid (atRA), another important retinoid.

Receptor Interactions

3,4-Didehydroretinoic acid exhibits high affinity for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Research indicates that it binds to RAR subtypes α, β, and γ with dissociation constants (Kds) ranging from 3 to 47 nM, demonstrating equipotency with all-trans-retinoic acid in inducing transcriptional activation in various cell types .

The binding to these receptors triggers a cascade of gene expression changes that are critical for cellular differentiation and development. In particular, studies have shown that both 3,4-didehydroretinoic acid and atRA can induce differentiation in F9 teratocarcinoma cells effectively .

Biological Effects

In vitro studies have demonstrated that 3,4-didehydroretinoic acid can inhibit keratinization in cultured keratinocytes at concentrations as low as 20 nM. This inhibition is significant for skin health and the treatment of skin disorders . Additionally, it has been shown to modulate the expression of genes involved in limb morphogenesis and other developmental processes when applied in vivo .

Comparative Biological Activity

The following table summarizes key biological activities of 3,4-didehydroretinoic acid compared to all-trans-retinoic acid:

| Biological Activity | 3,4-Didehydroretinoic Acid | All-Trans-Retinoic Acid |

|---|---|---|

| Induction of differentiation | Yes (equipotent with atRA) | Yes |

| Inhibition of keratinization | Effective at 20 nM | Effective at similar levels |

| Binding affinity (Kd) | 3-47 nM | Similar range |

| Gene expression modulation | Yes | Yes |

| In vivo effects on limb morphogenesis | Yes | Yes |

Skin Disorders

A study investigated the effects of 3,4-didehydroretinoic acid on skin keratinocytes. It was found that this compound significantly reduced the production of keratinocyte transglutaminase enzyme, which is associated with keratinization processes. The results suggest its potential utility in treating skin conditions characterized by excessive keratinization .

Developmental Biology

In chick limb bud experiments, local application of 3,4-didehydroretinoic acid resulted in digit pattern duplications. This study highlighted its role as a potent morphogen during embryonic development and suggested mechanisms through which it can influence gene expression related to limb formation .

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-20-0 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。